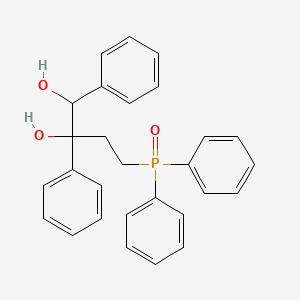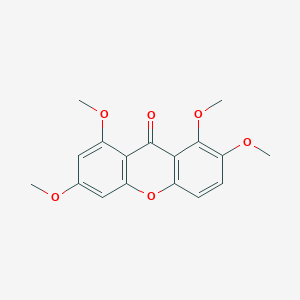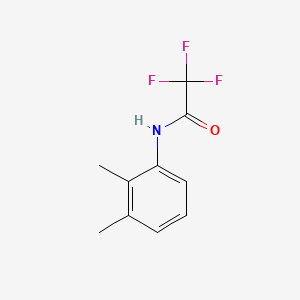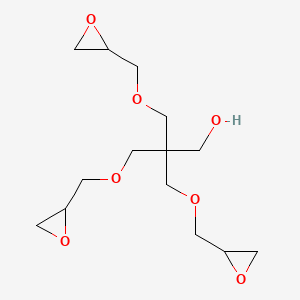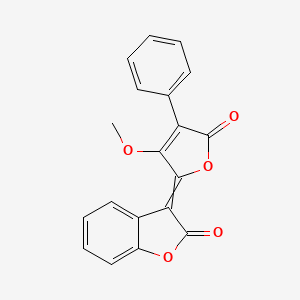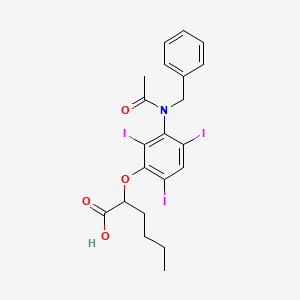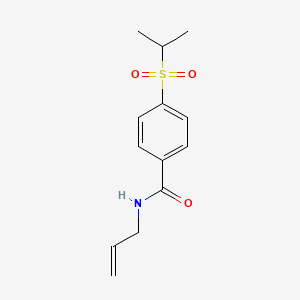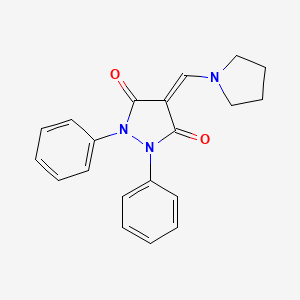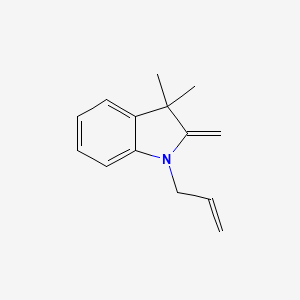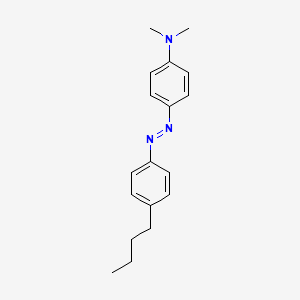![molecular formula C15H18N4O2 B14707130 7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 21708-13-4](/img/structure/B14707130.png)
7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including acting as cofactors in enzymatic reactions
準備方法
The synthesis of 7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of formylmethylflavin, which is then reacted with specific hydrazides under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like acetic acid and require precise temperature control to ensure the correct formation of the compound . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance yield and purity.
化学反応の分析
7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and organic solvents, with the major products being derivatives of the original compound with altered functional groups .
科学的研究の応用
7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . This inhibition is often due to the compound’s ability to mimic natural substrates or cofactors, thereby blocking the enzyme’s normal function .
類似化合物との比較
When compared to other pteridine derivatives, 7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione stands out due to its unique structural features and reactivity. Similar compounds include:
- 7,8-Dimethyl-2,4-dioxo-1,3,4,4a,5,10a-hexahydrobenzo[g]pteridine-10(2H)-carbaldehyde
- 2-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetic acid
- N′1,N′4-bis(2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)ethylidene)succinohydrazide
These compounds share similar core structures but differ in their functional groups and specific applications, highlighting the versatility and adaptability of the pteridine scaffold.
特性
CAS番号 |
21708-13-4 |
|---|---|
分子式 |
C15H18N4O2 |
分子量 |
286.33 g/mol |
IUPAC名 |
7,8-dimethyl-10-propyl-1,10a-dihydrobenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C15H18N4O2/c1-4-5-19-11-7-9(3)8(2)6-10(11)16-12-13(19)17-15(21)18-14(12)20/h6-7,13H,4-5H2,1-3H3,(H2,17,18,20,21) |
InChIキー |
GARBWWQCNOXSPZ-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2C(=NC3=C1C=C(C(=C3)C)C)C(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


